1-(3'-Amino-3'-carboxypropyl)uracil is a modified nucleoside analog derived from uracil, a pyrimidine base that plays a critical role in the structure of RNA and DNA. This compound is significant in molecular biology and prebiotic chemistry due to its unique structural modifications, which enhance its biochemical properties and functionalities. It is classified as a nucleoside analog, specifically designed to study various biological processes, including nucleic acid interactions and protein synthesis.
1-(3'-Amino-3'-carboxypropyl)uracil is synthesized from uracil through various chemical methods. Uracil itself is a naturally occurring nucleobase that can be found in RNA and is crucial for the synthesis of nucleotides. The modified version, 1-(3'-Amino-3'-carboxypropyl)uracil, incorporates an amino group and a carboxypropyl side chain, which alters its chemical behavior and biological interactions.
The synthesis of 1-(3'-Amino-3'-carboxypropyl)uracil can be achieved through several methods, primarily involving organic synthesis techniques. One effective approach includes the polymerization of amino acids that contain nucleotide bases.
This method allows for the selective introduction of the amino and carboxypropyl groups onto the uracil base, resulting in the formation of 1-(3'-Amino-3'-carboxypropyl)uracil.
1-(3'-Amino-3'-carboxypropyl)uracil features a pyrimidine ring structure characteristic of uracil, with specific modifications at the N3 position where the carboxypropyl group is attached. The molecular formula for this compound is C₈H₁₁N₃O₃.
1-(3'-Amino-3'-carboxypropyl)uracil can undergo various chemical reactions due to its functional groups:
These reactions are crucial for studying the compound's behavior in biological systems.
The mechanism of action for 1-(3'-Amino-3'-carboxypropyl)uracil primarily involves its incorporation into transfer RNA (tRNA). The carboxypropyl group enhances thermal stability and prevents Watson-Crick base pairing by modifying the N3 atom of the uracil base. This modification is essential for maintaining proper tRNA function during protein synthesis.
Relevant data indicate that this compound's modifications significantly influence its physical properties compared to unmodified uracil.
1-(3'-Amino-3'-carboxypropyl)uracil has several scientific applications:
Future research may explore additional applications in fields such as genetic engineering, synthetic biology, and therapeutic development, emphasizing its role as a versatile tool in molecular biology studies.
Chemical Structure:acp³U is characterized by a uridine core modified at the uracil base's N3 position with a 3-amino-3-carboxypropyl group (-CH₂-CH₂-CH(NH₂)-COOH). This modification introduces both an amino group and a carboxylic acid moiety, creating a zwitterionic side chain under physiological conditions. The full chemical name is 3-(3-amino-3-carboxypropyl)uridine, with the systematic IUPAC designation α-amino-3,6-dihydro-2,6-dioxo-3-β-D-ribofuranosyl-1(2H)-pyrimidinebutanoic acid [10].
Table 1: Molecular Properties of acp³U
Property | Value |
---|---|
Chemical Formula | C₁₃H₁₉N₃O₈ |
Molecular Weight | 345.31 g/mol |
CAS Registry Number | 52745-94-5 |
PubChem CID | 171198 |
Hydrogen Bond Donors | 5 (2 base, 2 amino, 1 carboxyl) |
Hydrogen Bond Acceptors | 9 |
Rotatable Bonds | 6 |
Topological Polar Surface Area | 174 Ų |
ChEBI Classification | Nucleoside derivative |
Physicochemical Characteristics:The acp side chain confers distinctive properties:
Biosynthetic Origin:acp³U is synthesized enzymatically via the transfer of the acp group from S-adenosylmethionine (SAM) to uridine at specific tRNA positions. This reaction is catalyzed by aminocarboxypropyltransferases (e.g., TapT in bacteria, DTWD1/2 in humans), which utilize SAM not as a methyl donor but as an acp donor. The mechanism involves nucleophilic attack by the uracil N3 on the SAM's γ-carbon, releasing 5'-deoxyadenosine and forming the C-C-N linkage [2] [4].
The identification of acp³U emerged from pioneering work on tRNA modifications during the 1970s:
Table 2: Historical Milestones in acp³U Research
Year | Discovery | Significance |
---|---|---|
1974 | Isolation from E. coli tRNAᴾʰᵉ [5] | First identification of acp³U as a natural tRNA component |
1974 | In vitro synthesis using SAM [2] [4] | Established SAM as the acp donor in enzymatic biosynthesis |
1976 | Confirmation in T. brucei tRNALys [2] | Demonstrated conservation across domains |
1990 | Polymerization of acp³U analogs [6] | Explored prebiotic potential of nucleoamino acids |
2019 | Identification of TapT and DTWD1/2 as modifying enzymes [2] [4] | Resolved biogenesis machinery across species |
Taxonomic Distribution:Early comparative genomics revealed acp³U's patchwork distribution: it is absent in Bacillus subtilis and Thermus thermophilus but conserved in E. coli, land plants, Drosophila, and humans. This pattern facilitated later reverse-genetic screens for its modifying enzymes [2] [3].
acp³U exemplifies how RNA modifications extend beyond decoration to active regulation of RNA structure and function:
Structural Stabilization:
Functional Roles in Translation and Stress Response:
Table 3: Biological Functions of acp³U Across Organisms
Organism | tRNA Position | Modifying Enzyme | Key Functions |
---|---|---|---|
Escherichia coli | 47 (Variable loop) | TapT (YfiP) | Thermal stability; genome integrity during heat stress |
Homo sapiens | 20 (D-loop) | DTWD1 | Mg²⁺ coordination; D-loop stabilization |
Homo sapiens | 20a (D-loop) | DTWD2 | Tertiary folding; cellular growth efficiency |
Trypanosoma brucei | 47 (Variable loop) | Unknown | Structural stability in parasitic lifecycle |
Arabidopsis thaliana | 20a/47 | DTWD homologs | Plastid/mitochondrial tRNA stability; stress adaptation |
Emerging Research Frontiers:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7